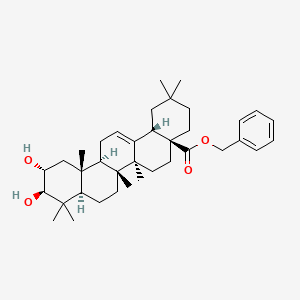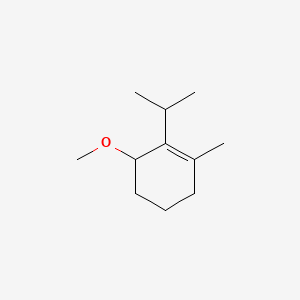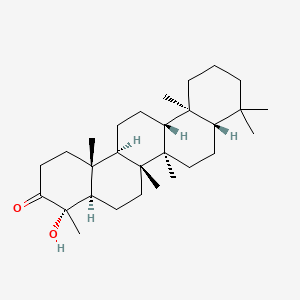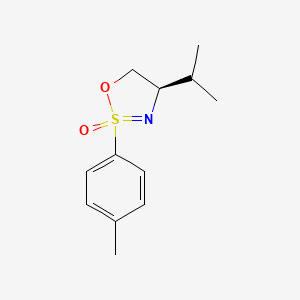
(4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide is a complex organic compound with a unique structure that includes a sulfur atom, an oxygen atom, and a nitrogen atom within a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the five-membered ring: This can be achieved through a cyclization reaction involving a suitable precursor containing the necessary functional groups.
Introduction of the sulfur atom: This step often involves the use of sulfur-containing reagents under controlled conditions to ensure the correct incorporation of the sulfur atom into the ring.
Oxidation: The final step involves the oxidation of the sulfur atom to achieve the desired 2-oxide form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the 2-oxide form back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
(4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfur-containing heterocycles: Compounds such as thiophene and thiazole share structural similarities with (4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2lambda6-thia-3-azacyclopent-2-ene 2-oxide.
Oxazolidinones: These compounds also contain a five-membered ring with oxygen and nitrogen atoms.
Uniqueness
What sets this compound apart is its specific combination of functional groups and the presence of a sulfur atom in the 2-oxide form. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C12H17NO2S |
|---|---|
Molekulargewicht |
239.34 g/mol |
IUPAC-Name |
(4R)-2-(4-methylphenyl)-4-propan-2-yl-1-oxa-2λ6-thia-3-azacyclopent-2-ene 2-oxide |
InChI |
InChI=1S/C12H17NO2S/c1-9(2)12-8-15-16(14,13-12)11-6-4-10(3)5-7-11/h4-7,9,12H,8H2,1-3H3/t12-,16?/m0/s1 |
InChI-Schlüssel |
QCNBRUOJSNBOIE-HKALDPMFSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S2(=N[C@@H](CO2)C(C)C)=O |
Kanonische SMILES |
CC1=CC=C(C=C1)S2(=NC(CO2)C(C)C)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)

![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)
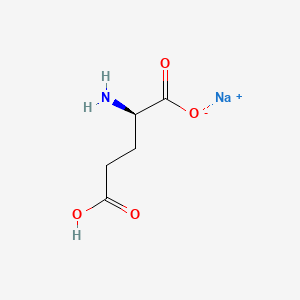
![2-[(E)-(hydroxyimino)methyl]-1H-imidazol-1-ol 3-oxide](/img/structure/B13829980.png)

![sodium;2-[1-[(dimethylamino)methyl]-2-hydroxy-8-(hydroxymethyl)-9-oxo-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate](/img/structure/B13829991.png)
![1,3,5,7,9,11,13,15-octaoxido-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane;tetramethylazanium](/img/structure/B13829997.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)

